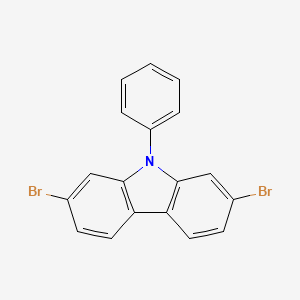

2,7-dibromo-9-phenyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXCDMSVFQIDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444796-09-2 | |

| Record name | 2,7-Dibromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,7-dibromo-9-phenyl-9H-carbazole

An In-Depth Technical Guide to the Physicochemical Properties of 2,7-dibromo-9-phenyl-9H-carbazole

Introduction

In the landscape of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their exceptional electronic properties, thermal robustness, and versatile chemical functionality. Among these, this compound (DBPC) has emerged as a pivotal building block, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1] Its rigid, π-conjugated core, combined with the strategic placement of bromine atoms and a phenyl group, imparts a unique set of physicochemical characteristics that are critical to its function. The bromine atoms serve as reactive handles for further chemical modifications via cross-coupling reactions, while also inducing a "heavy-atom effect" that influences the material's photophysical behavior. The N-phenyl group enhances solubility and influences the molecular packing in the solid state.

This guide provides a comprehensive technical overview of the core . It is intended for researchers and professionals in materials science and drug development, offering not only a compilation of known data but also the underlying scientific principles and validated experimental protocols for their determination.

Molecular Structure and Core Properties

The foundational characteristics of DBPC are summarized below. These properties are fundamental to its identity, purity, and handling. The molecular structure dictates its electronic and steric properties, which are the origin of its utility in advanced applications.

Caption: Molecular Structure of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₁Br₂N | [1] |

| Molecular Weight | 401.10 g/mol | [1] |

| CAS Number | 444796-09-2 | - |

| Appearance | White to colorless crystalline powder | [1] |

| Melting Point | 179.0 - 183.0 °C | - |

Thermal Stability

Scientific Rationale: The thermal stability of a material is paramount for applications in organic electronics, as device fabrication often involves thermal evaporation, and operational lifetime is limited by thermal degradation. Carbazole derivatives are renowned for their high thermal stability, a direct consequence of the robust, fused aromatic architecture.

Expected Properties: this compound is expected to exhibit high thermal stability, with a decomposition temperature (Td, often defined as 5% weight loss) well above 300 °C. This makes it suitable for high-temperature processing techniques used in OLED fabrication.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for determining the decomposition temperature and evaluating the thermal stability of DBPC.

-

Instrument Preparation:

-

Ensure the TGA instrument (e.g., Mettler Toledo TGA/DSC 3+) is calibrated for temperature and mass using appropriate standards (e.g., indium, aluminum).

-

Select an inert sample pan (e.g., alumina or platinum). Tare the pan.

-

-

Sample Preparation:

-

Place 3-5 mg of finely ground, dry DBPC powder into the tared sample pan. The use of a small, uniform sample mass minimizes thermal gradients.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. This prevents oxidative degradation, ensuring that the measured weight loss corresponds to thermal decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature and the temperature at 5% weight loss (Td₅). This value is the standard metric for thermal stability.

-

Solubility Profile

Scientific Rationale: Solubility is a critical parameter that dictates the processability of a material. For many modern electronic devices, solution-based fabrication techniques like spin-coating or inkjet printing are preferred for their low cost and scalability. The N-phenyl group on the carbazole core is specifically included to disrupt crystal packing and improve solubility in common organic solvents compared to the unsubstituted 2,7-dibromocarbazole.

Observed Properties: DBPC exhibits low solubility in water but is soluble in various common organic solvents.[2]

| Solvent | Solubility | Rationale for Use |

| Dichloromethane (DCM) | Soluble | Common solvent for reactions and purification. |

| Chloroform (CHCl₃) | Soluble | Often used for NMR and optical spectroscopy.[1] |

| Tetrahydrofuran (THF) | Soluble | Aprotic solvent used in synthesis and film casting. |

| Toluene | Soluble | High-boiling point solvent for high-temperature reactions. |

| Ethanol | Less Soluble | Polar protic solvent, useful for recrystallization. |

Photophysical Properties (UV-Vis Absorption & Photoluminescence)

Scientific Rationale: The photophysical properties define how a molecule interacts with light, which is the basis of its function in optoelectronic devices. UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states, while photoluminescence (PL) spectroscopy characterizes the emission of light as the molecule relaxes from an excited state. The presence of heavy bromine atoms is known to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which can lead to phosphorescence.

Observed Properties:

-

UV-Vis Absorption: The absorption spectrum is similar to that of the parent 9-phenyl-9H-carbazole, featuring a weak absorption band around 345 nm, which is attributed to the n–π* transition of the carbazole moiety.[1]

-

Photoluminescence: The emission behavior of DBPC is highly dependent on its physical state.

-

In Solution/Film: It exhibits characteristic blue fluorescence originating from the carbazole core.[1]

-

In Crystalline State: A significant "organic afterglow" is observed, with emission peaks around 560 nm.[1] This is a manifestation of phosphorescence from the triplet state, populated efficiently due to the intra- and intermolecular heavy-atom effect of bromine, which enhances the spin-orbit coupling necessary for ISC.

-

Protocol: UV-Vis and Photoluminescence Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of DBPC in a UV-grade spectroscopic solvent (e.g., chloroform or THF) at a concentration of 1 mg/mL.

-

Create a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The low concentration is crucial to avoid aggregation effects that can alter the spectra.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer (e.g., SHIMADZU UV-3600).[1]

-

Fill a quartz cuvette with the pure solvent to record a baseline (autozero).

-

Replace the solvent with the sample solution and record the absorption spectrum from 250 nm to 600 nm.

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

-

Photoluminescence (PL) Measurement:

-

Use a spectrofluorometer (e.g., Edinburgh FLSP980).[1]

-

Place the cuvette with the sample solution in the holder.

-

Record an excitation spectrum by setting the emission monochromator to the longest wavelength emission peak and scanning the excitation wavelength.

-

Record an emission spectrum by setting the excitation monochromator to the λₘₐₓ determined from the absorption spectrum and scanning the emission wavelengths. The emission range should typically be from (λₑₓ + 10 nm) to ~700 nm to capture both fluorescence and potential phosphorescence.

-

Electrochemical Properties

Scientific Rationale: The electrochemical properties of a material, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for designing efficient electronic devices. These energy levels govern the efficiency of charge injection from electrodes and charge transport between different layers in a device like an OLED. Cyclic Voltammetry (CV) is the standard technique used to probe these redox properties. The electron-withdrawing nature of the bromine atoms is expected to stabilize (lower) the HOMO level of DBPC compared to unsubstituted carbazole, which can be beneficial for hole injection from high work-function anodes.

Protocol: Cyclic Voltammetry (CV)

While direct experimental data for DBPC is not widely published, this protocol, based on methods used for its derivatives, provides a self-validating system for its determination.[3]

-

Apparatus & Materials:

-

Potentiostat with a three-electrode cell.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: 0.1 M solution of an inert electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

-

Sample Preparation:

-

Dissolve a small amount of DBPC in the electrolyte solution to a final concentration of ~1 mM.

-

Alternatively, for solid-state measurements, drop-cast a thin film of the material from a solution onto the working electrode and dry thoroughly.[3]

-

-

Measurement Procedure:

-

Purge the sample solution with an inert gas (Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Perform a background scan of the electrolyte solution to identify any solvent or impurity redox peaks.

-

Introduce the sample and perform the CV scan. Scan from an initial potential towards positive potentials to measure oxidation, and then reverse. A typical scan rate is 50-100 mV/s.

-

After the measurement, add a small amount of an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another scan. This allows for accurate potential referencing.

-

-

Data Analysis & Calculation:

-

Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (when referenced against Fc/Fc⁺, which has a known absolute energy of -4.8 eV relative to vacuum):[3]

-

HOMO (eV) = - [Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = - [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

-

-

Comprehensive Characterization Workflow

The logical flow for a complete physicochemical evaluation of a new batch of this compound is outlined below. This ensures that the material's identity, purity, and key performance-related properties are thoroughly validated before its use in research or manufacturing.

Caption: Standard experimental workflow for the physicochemical characterization of DBPC.

Conclusion

This compound is a material of significant scientific and commercial interest, underpinned by a distinct set of physicochemical properties. Its high thermal stability ensures robustness in device applications, while its tailored solubility allows for versatile processing. The compound's photophysical profile is particularly noteworthy, displaying both fluorescence and a strong solid-state phosphorescence, a direct result of the heavy-atom effect from its bromine substituents.[1] Its electrochemical characteristics, influenced by the dibromo-substitution, are critical for its role as a hole-transporting or host material. The experimental protocols detailed in this guide provide a validated framework for researchers to reliably characterize this important compound, ensuring both scientific integrity and the advancement of its applications in organic electronics and beyond.

References

-

He, Z., et al. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. National Institutes of Health (NIH). Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Optical Characterization of Hybrid... ACS Publications. Available at: [Link]

-

Solodukhin, A. N., Luponosov, Y. N., & Ponomarenko, S. A. (2019). Carbazole-based donor-acceptor small molecules with hexyldicyanovinyl electron-withdrawing groups: synthesis and properties. IOP Conference Series: Materials Science and Engineering, 525, 012036. Available at: [Link]

Sources

- 1. Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- (EVT-3166179) | 52870-46-9 [evitachem.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to 2,7-Dibromo-9-phenyl-9H-carbazole: A Core Building Block for Advanced Organic Electronics

Abstract

This technical guide provides an in-depth analysis of 2,7-dibromo-9-phenyl-9H-carbazole, a pivotal intermediate in the field of organic electronics. The document outlines its fundamental physicochemical properties, detailed and validated synthesis protocols, comprehensive characterization methodologies, and its critical applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Designed for researchers and professionals in materials science and drug development, this guide synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use and further innovation.

Introduction: The Strategic Importance of this compound

The advancement of organic electronics, especially in display and lighting technologies, is intrinsically linked to the molecular design of its semiconductor components. Carbazole derivatives have emerged as a superior class of materials, prized for their robust thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1]

This compound (CAS No. 444796-09-2) stands out as a strategically vital building block.[2] Its architecture is uniquely suited for creating complex, high-performance molecules. The core 9-phenyl-9H-carbazole unit provides a rigid, electron-rich scaffold that ensures good charge mobility and thermal resilience.[1][2] Critically, the bromine atoms at the 2 and 7 positions serve as versatile reactive handles. These sites allow for the facile introduction of a wide array of functional groups through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise tuning of electronic and optical properties for targeted applications.[3][4] This guide elucidates the synthesis, properties, and functional utility of this compound, providing a foundational resource for its application in next-generation electronic devices.

Physicochemical and Structural Properties

The compound is a white crystalline powder, and its core properties are summarized below.[2] The precise control over purity, often exceeding 97%, is paramount for its use in OLED fabrication where even trace impurities can act as performance-degrading charge traps.[2]

| Property | Value | Source |

| CAS Number | 444796-09-2 | [2] |

| Molecular Formula | C₁₈H₁₁Br₂N | [2] |

| Molecular Weight | 401.10 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 179.0 - 183.0 °C | [2] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most logically and efficiently achieved via a two-step process. First, the synthesis of the 9-phenylcarbazole precursor, followed by a regioselective dibromination. This pathway is chosen for its high yields and the commercial availability of the initial starting materials.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Protocol 1: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is selected over the traditional Ullmann condensation due to its milder reaction conditions, higher functional group tolerance, and generally superior yields.[5][6] The palladium catalyst, in conjunction with a specialized phosphine ligand, efficiently facilitates the carbon-nitrogen bond formation.[5][7]

Materials:

-

9H-Carbazole (1.0 eq)

-

Bromobenzene (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

Tri-tert-butylphosphine (1.0 M in toluene) (0.04 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

18-Crown-6 (0.1 eq)

-

Xylene, anhydrous

Procedure:

-

Catalyst Preparation: To a dry, inert-atmosphere (Argon or Nitrogen) reaction flask, add Pd₂(dba)₃ (0.01 eq) and 400 mL of anhydrous xylene. Add tri-tert-butylphosphine (0.04 eq) and stir the mixture for 20 minutes at room temperature to form the active catalyst complex.[6][7]

-

Reactant Addition: Sequentially add 9H-carbazole (1.0 eq), bromobenzene (1.5 eq), potassium carbonate (1.5 eq), and 18-Crown-6 (0.1 eq) to the flask.[6][7] The crown ether is used to enhance the solubility and reactivity of the inorganic base.

-

Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 18 hours under an inert atmosphere. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS.[6][7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from insoluble inorganic salts.

-

Purification: Evaporate the xylene under reduced pressure. The crude residue can be purified by vacuum distillation or recrystallization from ethanol to yield 9-phenylcarbazole as a white solid.

Protocol 2: Synthesis of this compound

Rationale: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) is the method of choice for brominating the electron-rich carbazole core. The 3,6-positions are typically the most reactive; however, the presence of the bulky N-phenyl group can sterically direct bromination to the 2,7-positions, especially when using a polar aprotic solvent like DMF which facilitates the formation of the electrophilic bromine species. Using slightly more than two equivalents of NBS promotes the desired dibromination.[8]

Materials:

-

9-Phenylcarbazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolution: Dissolve 9-phenylcarbazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is critical to control the reaction rate and minimize the formation of over-brominated byproducts.

-

NBS Addition: Add NBS (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker of cold water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, then with a small amount of cold methanol to remove residual DMF and succinimide. The crude product can be further purified by column chromatography (silica gel, eluent: hexane/dichloromethane gradient) or recrystallization from a suitable solvent system like toluene/hexane to yield this compound as a pure white solid.

Chemical Characterization

| Technique | Expected Observations & Rationale |

| ¹H NMR | Phenyl Protons: Multiplets between δ 7.4-7.8 ppm. The ortho-protons will be the most downfield due to proximity to the nitrogen atom. Carbazole Protons: Protons H-4/H-5 (doublets, ~δ 8.1 ppm) are expected to be the most downfield due to being peri to the other benzene ring. Protons H-1/H-8 (doublets, ~δ 7.5 ppm) will be upfield relative to H-4/H-5. Protons H-3/H-6 (doublets of doublets, ~δ 7.3 ppm) will show coupling to both adjacent protons. The presence of bromine at C-2/C-7 will simplify the spectrum, causing H-1/H-8 and H-3/H-6 to appear as doublets and shifting them downfield due to bromine's inductive effect. |

| ¹³C NMR | Carbazole Carbons: Approximately 10 distinct signals are expected for the carbazole core. The carbons directly bonded to bromine (C-2/C-7) will appear significantly upfield (~δ 115-120 ppm) due to the heavy atom effect, providing a clear diagnostic peak. Carbons bonded to nitrogen (C-9a/C-8a) will be downfield (~δ 140 ppm). Phenyl Carbons: Four signals are expected for the phenyl ring, with the ipso-carbon (attached to N) being the most downfield. |

| FT-IR | Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), C=C aromatic ring stretching (~1600, 1450 cm⁻¹), C-N stretching (~1320 cm⁻¹), and a strong C-Br stretching peak in the fingerprint region (~550-650 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ~1:2:1 ratio), confirming the presence of dibromination. |

Applications in Organic Electronics

The primary and most significant application of this compound is as a versatile platform for constructing high-performance materials for OLEDs.[2]

Role as a Precursor in OLED Materials

Caption: Functionalization pathways for creating OLED materials.

-

Host Materials: The high triplet energy of the carbazole core makes its derivatives excellent host materials for phosphorescent emitters (PhOLEDs). The 2,7-dibromo precursor can be coupled with other aromatic units to build a host matrix that efficiently facilitates energy transfer to the phosphorescent guest dopant.[1]

-

Hole-Transporting Materials (HTMs): The intrinsic electron-donating nature of the carbazole nitrogen makes it a superb hole-transporting moiety.[10] By coupling the precursor with other electron-rich groups like triphenylamines, highly efficient and stable HTMs can be synthesized, which are crucial for balancing charge injection and transport within the OLED device stack.

-

Emissive Materials: Further functionalization can yield molecules that are themselves emissive, particularly in the blue region of the spectrum. These materials are of high interest for developing emitters for displays and for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[10]

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational platform for innovation in organic electronics. Its well-defined structure, featuring a stable, high-performance carbazole core and strategically placed reactive bromine sites, provides chemists and material scientists with a powerful tool for molecular engineering. The robust and scalable synthesis protocols outlined in this guide, coupled with a clear understanding of its properties and applications, empower researchers to develop the next generation of efficient, stable, and color-pure materials for OLEDs and other advanced electronic systems.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Material Synthesis: The Role of this compound. Available at: [Link]

- Google Patents. (2021). CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.

-

ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. Available at: [Link]

-

Encyclopedia.pub. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. Encyclopedia.pub. Available at: [Link]

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Available at: [Link]

-

Supporting Information. (n.d.). Beilstein J. Org. Chem. Amazon S3. Available at: [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147. Available at: [Link]

-

Bodedla, G. B., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Supporting Information. (2020). Beilstein J. Org. Chem. Beilstein Journals. Available at: [Link]

-

Thomas, K. R. J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. Available at: [Link]

Sources

- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

Introduction: The Architectural Significance of a Core Building Block

An In-Depth Technical Guide to the Molecular Structure of 2,7-dibromo-9-phenyl-9H-carbazole

In the landscape of organic electronics, the design and synthesis of high-performance materials are paramount. Carbazole derivatives, renowned for their exceptional charge transport capabilities and thermal robustness, have established themselves as foundational components in technologies like Organic Light-Emitting Diodes (OLEDs).[1][2][3] This guide focuses on a pivotal intermediate: this compound. We will dissect its molecular architecture to understand how its specific structural and electronic features establish it as a versatile precursor for advanced materials.[1] The strategic placement of two bromine atoms on the electron-rich carbazole core, combined with a phenyl group at the nitrogen atom, creates a molecule primed for tailored functionalization, influencing everything from charge mobility to material solubility.[1] This whitepaper provides a comprehensive analysis of its synthesis, structural characterization, and the crucial links between its molecular form and function.

Section 1: Fundamental Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core identity is defined by a tricyclic aromatic system where a pyrrole ring is fused to two benzene rings.[3] The key substitutions—bromine atoms at the electron-rich 2 and 7 positions and a phenyl group on the nitrogen—are not arbitrary; they are deliberate modifications that impart specific, desirable characteristics for materials science applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁Br₂N | [1] |

| Molecular Weight | 401.10 g/mol | [1] |

| CAS Number | 444796-09-2 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 179.0 to 183.0 °C | [1] |

digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Carbazole Core N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-2.4,-0.3!"]; C3 [label="C", pos="-2.4,1.0!"]; C4 [label="C", pos="-1.2,1.4!"]; C4a [label="C", pos="-0.7,0.7!"]; C4b [label="C", pos="0.7,0.7!"]; C5 [label="C", pos="1.2,1.4!"]; C6 [label="C", pos="2.4,1.0!"]; C7 [label="C", pos="2.4,-0.3!"]; C8 [label="C", pos="1.2,-0.7!"]; C8a [label="C", pos="0,-1.0!"];

// Phenyl Group C9 [label="C", pos="0,-2.5!"]; C10 [label="C", pos="1.2,-3.2!"]; C11 [label="C", pos="1.2,-4.5!"]; C12 [label="C", pos="0,-5.2!"]; C13 [label="C", pos="-1.2,-4.5!"]; C14 [label="C", pos="-1.2,-3.2!"];

// Bromine Atoms Br1 [label="Br", pos="-3.8,1.4!"]; Br2 [label="Br", pos="3.8,-0.7!"];

// Bonds edge [len=1.5]; N1 -- C4a; N1 -- C4b; N1 -- C8a; C1 -- C2; C1 -- C8a; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C4b; C4b -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C1 -- C8; C3 -- Br1; C7 -- Br2;

// Phenyl group bonds N1 -- C9 [style=dashed, label=" (Twisted Plane)"]; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;

// Benzene rings in carbazole node [shape=none, label=""]; b1 [pos="-1.2,0.2!"]; b2 [pos="1.2,0.2!"]; edge [style=invis]; C1 -- C2 -- C3 -- C4 -- C4a -- C8a -- cycle; C4b -- C5 -- C6 -- C7 -- C8 -- C8a -- cycle;

// Aromaticity representation node [shape=circle, style=dotted, label="", fixedsize=true, width=1.5]; a1 [pos="-1.2,0.2!"]; a2 [pos="1.2,0.2!"]; a3 [pos="0,-3.85!"]; }

Caption: 2D structure of this compound.

Section 2: Synthesis and Purification Protocol

The synthesis of carbazole derivatives often employs cyclization reactions. The Cadogan cyclization, which involves the reductive deoxygenation of nitrobiphenyls, is a well-established and efficient method for forming the carbazole core.[4][5] An alternative and common pathway for this specific molecule involves the N-arylation of 2,7-dibromo-9H-carbazole with an appropriate phenylating agent. The bromine atoms are introduced prior to this step. The overall process requires careful control of reaction conditions to ensure high yield and purity.

Caption: General workflow for the synthesis of the title compound.

Exemplary Experimental Protocol: Ullmann Condensation

This protocol describes a common laboratory-scale synthesis. Disclaimer: This procedure must be performed by qualified personnel in a properly equipped chemical laboratory with all appropriate safety precautions.

-

Reactor Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by iodobenzene (1.2 eq).

-

Reaction: Heat the reaction mixture to 130 °C and stir under a nitrogen atmosphere for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Stir until a precipitate forms.

-

Extraction: Filter the solid or extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[6][7]

Section 3: Comprehensive Structural Characterization

Confirming the molecular structure of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the N-phenyl ring. The protons on the dibrominated carbazole unit will appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effects of the rings and the electronic nature of the bromine and nitrogen atoms. The phenyl group protons will typically appear as a multiplet in the 7.3-7.6 ppm range.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for each unique carbon environment. The carbons bonded to bromine will be significantly shifted compared to the parent carbazole.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~7.3-8.1 ppm range), distinct coupling patterns for carbazole and phenyl rings. |

| ¹³C NMR | Multiple signals in the aromatic region (110-145 ppm), with C-Br carbons showing characteristic shifts. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic signature of bromine.

-

Molecular Ion Peak (M⁺): The spectrum will show a cluster of peaks corresponding to the molecular ion.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic M⁺, M⁺+2, and M⁺+4 peak cluster with a relative intensity ratio of approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms.[8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

X-ray Crystallography

-

Molecular Geometry: The carbazole core is confirmed to be highly planar.[12] The N-phenyl group is expected to be twisted out of the carbazole plane due to steric hindrance, with a significant dihedral angle.

-

Intermolecular Interactions: In the solid state, molecules pack in a way that facilitates intermolecular interactions. Offset π-π stacking between the planar carbazole units is a dominant feature, creating pathways for charge transport.[10][11] The bromine atoms can also participate in halogen bonding, further stabilizing the crystal lattice.[11]

Section 4: Linking Structure to Function in Organic Electronics

The utility of this compound stems directly from how its molecular features translate into macroscopic material properties.

Caption: Relationship between structure and material properties.

-

Charge Transport: The extended π-conjugated system of the rigid carbazole core is the primary reason for its excellent hole-transporting properties.[1][3] The ability of these planar units to stack in the solid state creates orbital overlap, allowing holes to hop efficiently between adjacent molecules.

-

Thermal and Chemical Stability: The aromatic, fused-ring structure imparts significant thermal and chemical stability, a critical requirement for ensuring the long operational lifetime of OLED devices.[3]

-

Synthetic Versatility: The bromine atoms are the molecule's most powerful feature for synthetic chemists. They serve as versatile chemical handles for introducing a vast array of functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in specific device architectures.[6]

-

Physical Property Modification: The N-phenyl group plays a crucial role in disrupting excessive crystallization and improving solubility in common organic solvents, which is vital for solution-based processing and achieving uniform thin films in device fabrication.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a meticulously designed molecular scaffold. Its structure embodies a strategic balance of properties: a rigid, charge-transporting core, solubility-enhancing and packing-modifying substituents, and chemically reactive sites for boundless derivatization. This combination of features solidifies its role as an indispensable building block for researchers and developers creating next-generation materials for OLEDs, organic photovoltaics, and other advanced electronic applications. A thorough understanding of its molecular structure, as detailed in this guide, is the foundation upon which innovation in organic materials science is built.

References

- 1. nbinno.com [nbinno.com]

- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 3. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. esisresearch.org [esisresearch.org]

- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,7-dibromo-9-phenyl-9H-carbazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,7-dibromo-9-phenyl-9H-carbazole, a pivotal intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other electronic applications.[1] Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of this molecule, a detailed, field-proven experimental protocol for its determination, and a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various organic solvent systems for purposes of synthesis, purification, and formulation.

Introduction to this compound

This compound is a white crystalline powder with a molecular formula of C₁₈H₁₁Br₂N and a molecular weight of 401.095 g/mol .[1] Its structure, featuring a rigid carbazole core with bromine atoms at the 2 and 7 positions and a phenyl group at the 9-position, imparts specific electronic and steric properties that are highly desirable in the design of materials for organic electronics.[1] These applications, which include host materials, hole-transporting materials (HTMs), and emissive layers in OLEDs, demand precise control over processing conditions, for which solubility is a critical parameter.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and fabricating thin films with the desired morphology and performance characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 444796-09-2 | [1] |

| Molecular Formula | C₁₈H₁₁Br₂N | [1] |

| Molecular Weight | 401.095 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 179.0 to 183.0 °C | [1] |

Theoretical Framework of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The polarity of this compound is determined by the interplay of its constituent functional groups. The carbazole core itself is a large, relatively non-polar aromatic system. The two bromine atoms introduce some polarity, while the phenyl group at the 9-position further contributes to the non-polar character of the molecule.

Based on this structure, it is anticipated that this compound will exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents. The solubility in organic solvents will vary based on the solvent's polarity, with a higher affinity expected for aromatic and halogenated solvents that can engage in favorable π-π stacking and other non-covalent interactions with the carbazole core. The presence of substituents, such as alkyl chains on the carbazole nitrogen, is known to generally increase solubility in organic solvents.[2]

Solubility Profile of this compound

Table 2: Predicted and Qualitative Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | High | Favorable π-π interactions with the carbazole and phenyl rings. |

| Halogenated Solvents | Dichloromethane, Chloroform | Medium | High | Similar polarity and potential for dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Moderate to High | Good balance of polarity to solvate the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Moderate | The parent carbazole is soluble in acetone.[3] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Moderate to Low | Higher polarity may be less compatible with the largely non-polar solute. |

| Alcohols | Methanol, Ethanol | High | Low | Strong hydrogen bonding in alcohols is not well-matched with the solute. |

| Non-polar Solvents | Hexane, Cyclohexane | Very Low | Low | Insufficient polarity to overcome the intermolecular forces in the crystal lattice. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[4] This protocol provides a robust and self-validating system for determining the thermodynamic equilibrium solubility of this compound in various organic solvents.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity, >97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Magnetic stirrer and stir bars or a thermostatic shaker

-

Constant temperature bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[4]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or a constant temperature bath with magnetic stirring.

-

Agitate the samples for a sufficient period to reach equilibrium, typically between 24 to 72 hours.[4] It is advisable to conduct a preliminary experiment to determine the time required for the concentration to reach a plateau.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.[3]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.[4]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate measurements.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in the solubility studies.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound is currently lacking, this technical guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the principles of solubility and implementing the detailed shake-flask protocol, researchers can generate reliable and accurate data. This information is critical for the effective use of this compound in the synthesis and fabrication of high-performance organic electronic materials, enabling advancements in OLED technology and beyond.

References

-

OLED Material Synthesis: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?. Quora. Available at: [Link]

Sources

electrochemical properties of 2,7-dibromo-9-phenyl-9H-carbazole

An In-Depth Technical Guide to the Electrochemical Properties of 2,7-dibromo-9-phenyl-9H-carbazole

Abstract

Carbazole derivatives are foundational to the advancement of organic electronics, prized for their robust thermal stability and charge-transporting capabilities.[1] Among these, this compound stands out as a critical intermediate and building block for high-performance materials in Organic Light-Emitting Diodes (OLEDs), particularly as a precursor for hole-transporting layers (HTLs) and host materials.[2][3] A comprehensive understanding of its electrochemical properties is not merely academic; it is the cornerstone of rational material design and device engineering. This guide provides an in-depth analysis of the electrochemical profile of this compound, detailing the theoretical underpinnings, experimental validation, and practical implications for researchers and material scientists.

Introduction: The Strategic Importance of this compound

The performance of multi-layer OLED devices is fundamentally governed by the electronic properties of the constituent organic materials. The efficient injection and transport of charge carriers (holes and electrons) depend on the precise alignment of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of adjacent layers.[4][5]

This compound serves as a versatile scaffold. The carbazole core is an excellent electron-donating, hole-transporting moiety.[6][7] The strategic placement of bromine atoms at the 2 and 7 positions serves two primary purposes:

-

Electronic Tuning: As electron-withdrawing groups, the bromine atoms are expected to lower the energy of the HOMO, thereby increasing the molecule's oxidation potential and enhancing its stability against oxidative degradation.[8]

-

Synthetic Handle: The bromine atoms provide reactive sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex, conjugated molecules with tailored properties.[9]

The N-phenyl group at the 9-position further modulates the electronic structure and enhances morphological stability.[8] This guide elucidates how these structural features translate into a distinct electrochemical signature, which can be precisely measured and leveraged for material development.

Synthetic Pathway Overview

To appreciate the material's properties, it is instructive to understand its origin. The synthesis of 2,7-dibromo-9H-carbazole is often achieved via a Cadogan cyclization, a reductive ring-closure of a nitrobiphenyl precursor. Subsequent N-arylation introduces the phenyl group. Microwave-assisted protocols have been developed to improve reaction efficiency and reduce synthesis time.[10]

Caption: Generalized synthetic route to this compound.

Electrochemical Characterization: The Power of Cyclic Voltammetry

Cyclic Voltammetry (CV) is the most precise and widely used electrochemical technique for probing the redox behavior of organic materials.[11] It provides direct insight into the energy levels of the frontier molecular orbitals, which are critical for predicting charge injection and transport efficiency in a device.[4]

The Causality of the Experiment

In a CV experiment, a linearly changing potential is applied to a working electrode submerged in a solution of the analyte. The resulting current is measured, producing a voltammogram. The core events are:

-

Oxidation (Anodic Scan): As the potential becomes more positive, an electron is removed from the molecule's HOMO. The potential at which this occurs is the oxidation potential (E_ox), a direct measure of the HOMO energy level. A lower, more easily accessible oxidation potential corresponds to a higher HOMO energy.

-

Reduction (Cathodic Scan): As the potential becomes more negative, an electron is added to the molecule's LUMO. This potential (E_red) corresponds to the LUMO energy level.

The relationship between the onset oxidation potential (E_onset_ox) and the HOMO energy is given by the empirical formula:

HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8]

where E_onset_ox is referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference. The LUMO level can then be derived using the optical bandgap (E_g), determined from the onset of the UV-Vis absorption spectrum:[11][12]

LUMO (eV) = HOMO (eV) + E_g (eV)

Electrochemical Profile of Substituted Carbazoles

The are best understood in comparison to related structures. The electron-withdrawing nature of the bromine atoms significantly impacts the oxidation potential. A study on the isomeric 3,6-dibromo-9-phenyl-9H-carbazole reported a half-wave oxidation potential (E₁/₂) of +1.53 V.[8] This is a substantial positive shift compared to unsubstituted 9-phenylcarbazole (E_p,a = +1.38 V), demonstrating that the bromo groups make the molecule harder to oxidize, thus lowering and stabilizing the HOMO level.[8]

| Compound | Oxidation Potential (V vs. Ag/AgCl or SCE) | HOMO (eV) | LUMO (eV) | Reference |

| 9-Phenylcarbazole | ~1.38 V | ~-5.8 eV | ~-2.4 eV | [8] |

| 3,6-Dibromo-9-phenyl-9H-carbazole | ~1.53 V | ~-5.9 to -6.0 eV | ~-2.5 eV | [8][13] |

| This compound (Predicted) | ~1.5 - 1.6 V | ~-5.9 to -6.1 eV | ~-2.5 to -2.7 eV | Predicted |

Note: HOMO/LUMO values are often calculated using different reference standards and formulas, leading to variations in reported values. The trend of stabilization by bromo-substitution is the key takeaway.

The predicted high oxidation potential and correspondingly low-lying HOMO level make this compound and its derivatives excellent candidates for hole-transporting and host materials, as a deep HOMO level ensures stability and can facilitate efficient hole injection from standard anodes like ITO/PEDOT:PSS.

Caption: Predicted Frontier Molecular Orbital energy levels for this compound.

Protocol: A Self-Validating Workflow for Cyclic Voltammetry

Trustworthy data is paramount. This protocol describes a self-validating system for obtaining reliable electrochemical data for materials like this compound.

Materials and Setup

-

Potentiostat: Electrochemical workstation.

-

Electrochemical Cell: Three-electrode configuration.

-

Working Electrode (WE): Glassy carbon or platinum disk electrode (polished to a mirror finish before each run).

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode (CE): Platinum wire or foil.[4]

-

Analyte: this compound (~1-2 mM).

-

Solvent: Anhydrous, electrochemical-grade dichloromethane (DCM) or acetonitrile.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAP), recrystallized and dried under vacuum.[4]

-

Internal Standard: Ferrocene.

-

Inert Gas: High-purity argon or nitrogen.

Step-by-Step Methodology

-

Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a stock solution of the analyte.

-

Add the required volumes to the electrochemical cell to achieve the final concentrations.

-

-

Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[1]

-

System Validation (Blank Scan): Run a CV scan on the solvent and supporting electrolyte solution alone. This "blank" voltammogram should be featureless in the potential window of interest, confirming the purity of the system.

-

Analyte Measurement:

-

Add the analyte to the cell.

-

Perform a CV scan over a potential range expected to encompass the oxidation of the carbazole moiety (e.g., 0 V to +1.8 V vs. Ag/AgCl).

-

Optimize the scan rate (e.g., starting at 100 mV/s) to obtain a well-defined, reversible or quasi-reversible peak.

-

-

Internal Referencing:

-

After recording the analyte's voltammogram, add a small amount of ferrocene to the same cell.

-

Record the CV again. The ferrocene will exhibit a reversible oxidation wave at a known potential (~+0.4 to +0.5 V vs. Ag/AgCl, depending on conditions).

-

All measured potentials for the analyte should be reported relative to the measured Fc/Fc⁺ E₁/₂ value. This corrects for any drift in the reference electrode and ensures data comparability across different labs and experiments.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_onset_ox) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.

-

Calculate the HOMO energy level using the formula described in Section 3.1.

-

Caption: Self-validating workflow for cyclic voltammetry measurements.

Implications for OLED Device Engineering

The electrochemical data for this compound directly informs its application in OLEDs.

-

Hole Injection/Transport: A deep HOMO level (~-6.0 eV) provides good energetic alignment with common anode materials (like PEDOT:PSS, with a work function of ~-5.2 eV), facilitating efficient hole injection. This stability also prevents charge leakage and contributes to device longevity.

-

Host Material Suitability: When used as a building block for a host material, its high triplet energy (a property related to the HOMO-LUMO gap) is crucial for confining the excitons on a phosphorescent guest emitter, preventing energy loss and ensuring high efficiency in Phosphorescent OLEDs (PhOLEDs). The electron-withdrawing bromo groups help maintain a wide bandgap, which is necessary for a high triplet energy host.

-

Chemical Stability: A higher oxidation potential implies greater resistance to degradation during device operation, a critical factor for achieving long operational lifetimes.[11]

Conclusion

This compound is a strategically designed molecule whose electrochemical properties are pivotal to its function in advanced organic electronics. Its high oxidation potential and deep HOMO level, conferred by the 2,7-dibromo substitution, impart significant electrochemical stability. This characteristic, combined with the synthetic versatility offered by the bromine atoms, makes it an invaluable precursor for developing robust and efficient hole-transporting and host materials for next-generation OLEDs. The rigorous, self-validating experimental workflow detailed herein provides a reliable framework for characterizing this and other novel materials, bridging the gap between molecular design and high-performance device fabrication.

References

- Vertex AI Search. OLED Material Synthesis: The Role of this compound.

- Asiri, A. M., et al. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science.

- IIETA. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms.

- Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics.

- Gagnon, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E.

- Chiu, Y.-S., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

- ResearchGate. Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.

- Verbitskiy, E., et al. (2015). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. Dyes and Pigments.

- ResearchGate. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.

- KTU ePubl. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials.

- ResearchGate. Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.

- BenchChem. Electrochemical Showdown: A Comparative Analysis of 9-Phenylcarbazole and Its Derivatives.

- Wang, P., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry.

- Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules.

-

Wikipedia. HOMO and LUMO. Available from: [Link]

- ResearchGate. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

Sources

- 1. iieta.org [iieta.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 2,7-dibromo-9-phenyl-9H-carbazole

This technical guide provides a comprehensive overview of the synthesis and photophysical characterization of 2,7-dibromo-9-phenyl-9H-carbazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles and practical methodologies for understanding the photophysical behavior of this important carbazole derivative. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide furnishes detailed protocols for its synthesis and subsequent photophysical evaluation, empowering researchers to generate this critical data.

Introduction: The Significance of this compound

Carbazole derivatives are a cornerstone of modern organic electronics, finding widespread application in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as pharmaceutical intermediates.[1][2] Their excellent charge transport properties and thermal stability make them ideal building blocks for advanced materials.[2] this compound, a white crystalline powder with a melting point in the range of 179.0 to 183.0 °C and a molecular weight of 401.095 g/mol , serves as a crucial precursor in the synthesis of these high-performance organic materials.[2] The strategic placement of bromine atoms at the 2 and 7 positions of the carbazole core, coupled with a phenyl group at the 9-position, imparts specific electronic and steric characteristics that are highly sought after in material design.[2]

This guide will first detail the synthetic routes to obtain high-purity this compound. Subsequently, it will provide a thorough exposition of the experimental methodologies required to elucidate its fundamental photophysical properties, including absorption, emission, fluorescence quantum yield, and excited-state lifetime.

Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in research and development. Several synthetic strategies have been reported for carbazole derivatives, with the Cadogan cyclization being a prominent method for forming the carbazole core.[3] Microwave-assisted organic synthesis has also emerged as an efficient "green" alternative for the preparation of 2,7-dibromo-9H-carbazole and its derivatives, significantly reducing reaction times.[4][5]

Synthetic Protocol: Buchwald-Hartwig Amination (Illustrative)

While various methods exist, the Buchwald-Hartwig amination offers a versatile route for the N-arylation of carbazoles. The following is a generalized protocol that can be adapted for the synthesis of 9-phenylcarbazole from carbazole and can be conceptually applied to the synthesis of this compound from 2,7-dibromo-9H-carbazole.

Reaction Scheme:

A representative Buchwald-Hartwig amination workflow.

Materials:

-

2,7-dibromo-9H-carbazole

-

Bromobenzene

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., tri-tert-butylphosphine)

-

Base (e.g., potassium carbonate)

-

Crown ether (e.g., 18-Crown-6)

-

Anhydrous solvent (e.g., xylene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Premixing: In a dry, inert atmosphere, combine the palladium catalyst and phosphine ligand in the anhydrous solvent. Stir the mixture at room temperature for approximately 20 minutes.[6]

-

Reactant Addition: To the catalyst mixture, sequentially add 2,7-dibromo-9H-carbazole, bromobenzene, the crown ether, and the base.[6]

-

Reaction: Heat the mixture to reflux under an inert atmosphere for approximately 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

-

Work-up: Upon completion, cool the reaction to room temperature. Separate the organic phase from the solid residues. Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[7]

Purification and Characterization

Purity is critical for obtaining reliable photophysical data.[2] Column chromatography is a standard method for purification.[7] The identity and purity of the synthesized compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Core Photophysical Properties: A Methodological Approach

The interaction of this compound with light is governed by its electronic structure. The following sections detail the experimental protocols to quantify its key photophysical parameters.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states upon absorption of light.

Experimental Protocol:

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range (e.g., dichloromethane, chloroform, tetrahydrofuran).[8]

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a volumetric flask. Prepare a series of dilutions (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 0.1).[8][9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of each diluted solution over the desired wavelength range (e.g., 200-600 nm).[8]

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy: Emission and Quantum Yield

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state.

Experimental Protocol for Emission Spectrum:

-

Sample Preparation: Use a dilute solution (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.[10]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and emission detector.[9]

-

Measurement:

-

Set the excitation wavelength (λex), typically at the main absorption maximum (λmax).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between λmax and λem is the Stokes shift.

Experimental Protocol for Fluorescence Quantum Yield (ΦF) - Comparative Method:

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a reliable approach.[10][11]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[10]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength kept below 0.1.[10]

-

Measurement:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy: Excited-State Lifetime

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[12]

Experimental Protocol (TCSPC):

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast photodetector (e.g., photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

The detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated many times to build a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the excited-state lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the initial intensity and τ is the lifetime.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique to study the dynamics of excited states, including non-emissive states like triplet states.[13][14]

Experimental Protocol:

-

Instrumentation: A typical transient absorption setup uses an ultrafast laser system. The laser output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam to measure the absorption changes.[13][15]

-

Measurement:

-

The pump pulse excites a fraction of the molecules in the sample.

-

The probe pulse, delayed by a specific time, passes through the sample, and its absorption is measured.

-

By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum is generated.

-

-

Data Analysis: The data reveals the formation and decay of transient species, such as excited singlet states and triplet states, providing insights into processes like intersystem crossing.[16]

Overall workflow for the synthesis and photophysical characterization.

Data Summary (Illustrative Table)

The following table illustrates how the photophysical data for this compound should be structured once obtained through the methodologies described above. Note: The values presented are placeholders and do not represent actual experimental data.

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τ (ns) |

| Dichloromethane | TBD | TBD | TBD | TBD | TBD | TBD |

| Tetrahydrofuran | TBD | TBD | TBD | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD | TBD | TBD | TBD |

| Cyclohexane | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Conclusion

This technical guide has outlined the essential synthetic and analytical framework for the comprehensive study of the photophysical properties of this compound. By following the detailed protocols for synthesis, purification, and spectroscopic characterization, researchers can obtain the high-quality data necessary to advance the application of this versatile molecule in organic electronics and other fields. The provided methodologies ensure a self-validating system, promoting scientific rigor and reproducibility. The continued investigation into the photophysical behavior of such carbazole derivatives will undoubtedly fuel further innovation in materials science and technology.